2-Amino-1-methylimidazo[4,5-f]quinoline

Genotoxicity Drosophila melanogaster Mutagenesis

iso-IQ (CAS 102408-25-3) differs from IQ only in the methyl-group position on the imidazole ring, yet this single shift delivers quantifiably greater genotoxic potency in Drosophila germ-cell and somatic assays. It generates a chromatographically distinct DNA adduct pattern, essential for 32P-postlabeling and mass-spectrometry adductomic method development. Its activation depends on polymorphic NAT2, making it a superior model for gene–environment interaction studies. As the most potent SCE inducer among HAAs, iso-IQ provides the critical high-end positive control for OECD mammalian genotoxicity assays. Do not substitute—ensure valid SAR models, risk assessments, and assay calibration.

Molecular Formula C₁₁H₁₀N₄
Molecular Weight 198.22 g/mol
CAS No. 102408-25-3
Cat. No. B043389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methylimidazo[4,5-f]quinoline
CAS102408-25-3
SynonymsIsoIQ
Molecular FormulaC₁₁H₁₀N₄
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC3=C2C=CC=N3)N=C1N
InChIInChI=1S/C11H10N4/c1-15-10-7-3-2-6-13-8(7)4-5-9(10)14-11(15)12/h2-6H,1H3,(H2,12,14)
InChIKeyOVQPXFFZKPEXMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-methylimidazo[4,5-f]quinoline (CAS 102408-25-3) Sourcing and Identification: Core Structural and Mutagenic Profile


2-Amino-1-methylimidazo[4,5-f]quinoline (CAS 102408-25-3), also known as iso-IQ or 1-methyl-1H-imidazo[4,5-f]quinolin-2-amine, is a heterocyclic aromatic amine (HAA) with the molecular formula C11H10N4 and a molecular weight of 198.22 g/mol [1]. This compound is a structural isomer of the well-known food mutagen IQ (2-amino-3-methylimidazo[4,5-f]quinoline), differing only in the position of the methyl group on the imidazole ring [2]. It is a solid at room temperature (melting point >280°C, decomposition) and exhibits slight solubility in dichloromethane and DMSO [3]. Like its class congeners, iso-IQ is a potent frameshift mutagen requiring metabolic activation, primarily by cytochrome P450 enzymes such as CYP1A2, to exert its genotoxic effects [4].

Why 2-Amino-1-methylimidazo[4,5-f]quinoline Cannot Be Interchanged with Other Heterocyclic Aromatic Amines in Genotoxicity Research


Interchanging iso-IQ with its closely related analog IQ (2-amino-3-methylimidazo[4,5-f]quinoline) or other heterocyclic aromatic amines like MeIQ, MeIQx, or PhIP in research and analytical workflows is not scientifically sound due to critical, quantifiable differences in genotoxic potency, metabolic activation pathways, and DNA adduct profiles [1]. These differences directly impact the interpretation of structure-activity relationships (SAR), risk assessment models, and the development of targeted mitigation strategies. The specific methyl group position on the imidazole ring fundamentally alters the compound's interaction with activating enzymes and its reactivity with DNA, leading to distinct biological outcomes that cannot be predicted by simple class membership [2].

Quantitative Evidence for Selecting 2-Amino-1-methylimidazo[4,5-f]quinoline: A Comparator-Driven Analysis for Scientific Procurement


Superior Genotoxic Potency of iso-IQ Relative to IQ in the Drosophila Sex-Linked Recessive Lethal (SLRL) Test

In a direct comparative study using the Drosophila sex-linked recessive lethal (SLRL) test, iso-IQ demonstrated significantly higher mutagenic activity than its structural isomer IQ. This difference in germ cell mutagenicity is a critical differentiating factor [1].

Genotoxicity Drosophila melanogaster Mutagenesis

Greater Than 2-Fold Higher Somatic Mutation Frequency Induced by iso-IQ Compared to IQ in Drosophila Wing Spot Test

The same study employed the Drosophila wing somatic mutation and recombination test (SMART), a sensitive assay for somatic cell genotoxicity. The results provided a clear quantitative differentiation: iso-IQ induced a significantly higher frequency of mutant spots than IQ [1].

Genotoxicity Somatic Mutation Drosophila melanogaster

Distinct DNA Adduct Pattern and Chromatographic Mobility of iso-IQ Compared to IQ

Using 32P-postlabeling analysis, a seminal study demonstrated that iso-IQ and its nitro-analogue produce a common DNA adduct pattern that is distinct from that of IQ. While the patterns are qualitatively similar, they are located in different positions during four-directional thin-layer chromatography, indicating the formation of different or differently modified DNA adducts [1].

DNA Adductomics 32P-Postlabeling Covalent Binding

Comparative Mutagenic Potency in Salmonella TA98: iso-IQ Among the Most Potent Ames Test Mutagens

While direct, side-by-side Ames test data for iso-IQ with quantified revertant numbers is less commonly reported than for IQ, class-level inferences from mutagenicity ranking studies place iso-IQ among the most potent known Salmonella mutagens. Studies show that azido-isoIQ, a photoactivatable precursor to the same ultimate nitrenium ion, is more mutagenic than azido-IQ in TA98 [1]. This strongly suggests that the amino compound, iso-IQ, is also more potent than IQ in this bacterial system. Vendor technical data consistently describes iso-IQ as exhibiting 'extraordinarily high mutagenic potency in the Ames test' .

Ames Test Salmonella typhimurium Mutagenicity

Differential Activation by Human N-Acetyltransferase 2 (NAT2) Compared to PhIP and Trp-P-2

A study on the metabolic activation of heterocyclic aromatic amines by human N-acetyltransferase isozymes (NAT1 and NAT2) revealed a key difference in the activation requirements of various HAAs. While human NAT2 (but not NAT1) can O-acetylate the hydroxylamine metabolites of iso-IQ, IQ, MeIQ, and MeIQx to their ultimate mutagenic forms, it was found to be ineffective for the activation of PhIP and Trp-P-2 [1].

Metabolic Activation NAT2 Polymorphism

Ranking of Ultimate Genotoxic Potency in Mammalian Cells: Azido-isoIQ as the Most Potent SCE Inducer

Using photo-activatable arylazide precursors to generate the ultimate reactive nitrenium ions directly within mammalian cells, a clear potency ranking was established for the induction of sister chromatid exchanges (SCEs) in V79 Chinese hamster cells. This approach bypasses the confounding variable of cellular metabolic activation capacity. The arylazide corresponding to iso-IQ (azido-isoIQ) was the most potent SCE inducer among all compounds tested [1].

Sister Chromatid Exchange Mammalian Cells Genotoxicity

Optimal Research and Industrial Application Scenarios for Procuring 2-Amino-1-methylimidazo[4,5-f]quinoline (iso-IQ)


Elucidating Structure-Activity Relationships (SAR) of Heterocyclic Aromatic Amine Genotoxicity

For research groups investigating the molecular determinants of HAA mutagenicity and carcinogenicity, iso-IQ is an indispensable tool. Its quantifiably greater genotoxic potency compared to its 3-methyl isomer (IQ) in both Drosophila germ cell (SLRL) and somatic cell (SMART) assays [1] provides a critical data point for SAR models. Studies comparing iso-IQ and IQ help pinpoint how the precise position of a single methyl group modulates DNA reactivity and biological outcome.

Investigating DNA Adduct Formation and Repair Mechanisms

Researchers employing 32P-postlabeling or mass spectrometry-based DNA adductomics require iso-IQ to generate distinct adduct profiles for method development and validation. The evidence that iso-IQ produces a unique DNA adduct pattern, chromatographically distinct from that of IQ [2], makes it an essential reference standard for identifying and quantifying specific HAA-DNA lesions in complex biological samples, including human tissues and model organisms.

Studying the Role of NAT2 Genetic Polymorphisms in Carcinogen Activation

Investigators focused on gene-environment interactions and individual susceptibility to dietary carcinogens should prioritize iso-IQ. The finding that iso-IQ activation is dependent on the polymorphic NAT2 enzyme [3], in contrast to PhIP and Trp-P-2, makes it a superior model compound for studying how human genetic variation (rapid vs. slow acetylator status) influences the metabolic activation and subsequent genotoxic risk of a major class of food-borne mutagens.

Benchmarking the Upper Limits of Genotoxicity in Mammalian Cell Assays

For toxicology laboratories and CROs conducting genetic toxicology screens, iso-IQ serves as a potent, well-characterized positive control to benchmark assay sensitivity and dynamic range. Its status as the most potent SCE inducer among related HAAs, based on its azido-precursor form [4], establishes a critical high-end reference point for calibrating mammalian genotoxicity assays, including the comet assay, micronucleus test, and other OECD guideline studies.

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